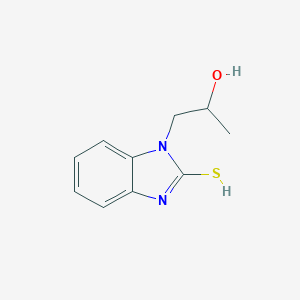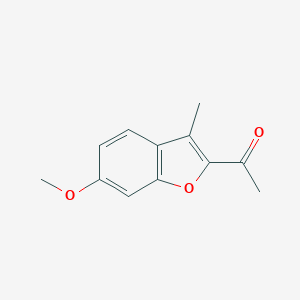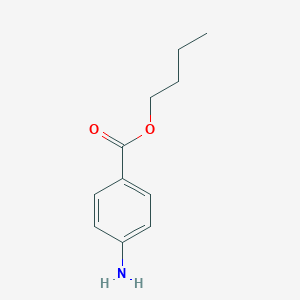
1-(2-Hydroxypropyl)-1,3-dihydro-2H-benzimidazole-2-thione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(2-Hydroxypropyl)-1,3-dihydro-2H-benzimidazole-2-thione is a chemical compound known for its unique structural properties and potential applications in various fields. This compound features a benzimidazole core, which is a bicyclic structure consisting of fused benzene and imidazole rings, with a thione group at the 2-position and a hydroxypropyl group at the 1-position. The presence of these functional groups imparts distinct chemical reactivity and biological activity to the compound.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-Hydroxypropyl)-1,3-dihydro-2H-benzimidazole-2-thione typically involves the following steps:
Formation of Benzimidazole Core: The initial step involves the condensation of o-phenylenediamine with carbon disulfide in the presence of a base such as potassium hydroxide to form 2-mercaptobenzimidazole.
Alkylation: The 2-mercaptobenzimidazole is then alkylated with 2-chloropropanol under basic conditions to introduce the hydroxypropyl group at the 1-position.
Industrial Production Methods
Industrial production of this compound may involve optimization of reaction conditions to maximize yield and purity. This includes controlling temperature, reaction time, and the concentration of reagents. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain the final product in high purity.
化学反応の分析
Types of Reactions
1-(2-Hydroxypropyl)-1,3-dihydro-2H-benzimidazole-2-thione undergoes various chemical reactions, including:
Oxidation: The thione group can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can undergo reduction reactions to form corresponding thiols.
Substitution: The hydroxypropyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles such as alkoxides or amines can be used for substitution reactions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学的研究の応用
1-(2-Hydroxypropyl)-1,3-dihydro-2H-benzimidazole-2-thione has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications due to its bioactive properties.
Industry: Utilized in the development of new materials and chemical processes.
作用機序
The mechanism of action of 1-(2-Hydroxypropyl)-1,3-dihydro-2H-benzimidazole-2-thione involves its interaction with specific molecular targets. The thione group can interact with thiol-containing enzymes, potentially inhibiting their activity. Additionally, the hydroxypropyl group may enhance the compound’s solubility and bioavailability, facilitating its interaction with biological targets.
類似化合物との比較
Similar Compounds
2-Mercaptobenzimidazole: Lacks the hydroxypropyl group but shares the benzimidazole core and thione functionality.
1-(2-Hydroxyethyl)-1,3-dihydro-2H-benzimidazole-2-thione: Similar structure with a hydroxyethyl group instead of hydroxypropyl.
Uniqueness
1-(2-Hydroxypropyl)-1,3-dihydro-2H-benzimidazole-2-thione is unique due to the presence of the hydroxypropyl group, which imparts distinct solubility and reactivity properties compared to its analogs. This makes it a valuable compound for specific applications where these properties are advantageous.
特性
IUPAC Name |
3-(2-hydroxypropyl)-1H-benzimidazole-2-thione |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N2OS/c1-7(13)6-12-9-5-3-2-4-8(9)11-10(12)14/h2-5,7,13H,6H2,1H3,(H,11,14) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DMDXJRMUNCFICA-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CN1C2=CC=CC=C2NC1=S)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12N2OS |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.28 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![N-{4-[(ethoxycarbonyl)amino]benzoyl}glycine](/img/structure/B354365.png)

![2-(2-(4-(tert-butyl)phenylsulfonamido)acetamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide](/img/structure/B354382.png)
![(4'-Methoxy[1,1'-biphenyl]-4-yl)methanol](/img/structure/B354417.png)


![2-{[(2-Chlorobenzyl)amino]carbonyl}benzoic acid](/img/structure/B354427.png)
![(5-Hydroxynaphtho[1,2-b]furan-3-yl)(4-methylphenyl)methanone](/img/structure/B354439.png)
![N-[3-(propionylamino)phenyl]cyclohexanecarboxamide](/img/structure/B354522.png)
![2-({4-[(Tert-butylamino)carbonyl]anilino}carbonyl)benzoic acid](/img/structure/B354556.png)
![2-({4-Chloro-3-[(cyclohexylamino)carbonyl]-anilino}carbonyl)benzoic acid](/img/structure/B354560.png)
![2-({3-[(Ethylanilino)carbonyl]anilino}carbonyl)-benzoic acid](/img/structure/B354562.png)
![2-{[3-(Isobutyrylamino)anilino]-carbonyl}benzoic acid](/img/structure/B354565.png)
![2-({3-[(3-Phenylpropanoyl)amino]anilino}carbonyl)-benzoic acid](/img/structure/B354566.png)
